molecular formula C11H10Cl2O B6298524 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol CAS No. 99254-89-4

4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol

Cat. No.: B6298524
CAS No.: 99254-89-4
M. Wt: 229.10 g/mol
InChI Key: HJDIWINSLHYFPY-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a butynol structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate alkynes under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-one.

    Reduction: Formation of 4-(3,5-dichlorophenyl)-2-methylbut-3-ene-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol is unique due to its combination of a dichlorophenyl group with a butynol structure, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O/c1-11(2,14)4-3-8-5-9(12)7-10(13)6-8/h5-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDIWINSLHYFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 25.5 g (0.094 mole) of 3,5-dichloroiodobenzene, 550 ml dry triethylamine, 12 g (0.14 mole) of 2-methyl-2-hydroxy-3-butyne, 0.42 g (0.0019 mole) palladium (II) acetate, and 1 g (0.0038 mole) of triphenylphosphine was heated to reflux under nitrogen for four hours. The resulting mixture was cooled, diluted with ether and washed with two 500-ml portions of 3N hydrochloric acid. The ether layer was separated, dried over anhydrous magnesium sulfate, and evaporated in vacuo to yield the crude product as an oily residue. The purified product was obtained by distillation to yield 7.95 g, bp 115°-125° C./0.0001 mm.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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